REACTION_CXSMILES
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[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([NH2:13])=[S:12])=[CH:6][CH:5]=1.Br[CH2:17][C:18](=O)[C:19]([OH:21])=[O:20]>C(O)C>[F:15][C:2]([F:14])([F:1])[O:3][C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11]2[S:12][CH:17]=[C:18]([C:19]([OH:21])=[O:20])[N:13]=2)=[CH:8][CH:9]=1
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Name
|
|
Quantity
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12.9 g
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Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)NC(=S)N)(F)F
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Name
|
|
Quantity
|
9.3 g
|
Type
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reactant
|
Smiles
|
BrCC(C(=O)O)=O
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Name
|
|
Quantity
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70 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitate was filtered off
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Type
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WASH
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Details
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washed with small portions of cold ethanol
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Type
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CUSTOM
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Details
|
to yield
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Type
|
DRY_WITH_MATERIAL
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Details
|
after drying 8.9 g (53%) of the title compound as crystalline solid
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Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(C=C1)NC=1SC=C(N1)C(=O)O)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |